
N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide is a synthetic organic compound It is characterized by its complex structure, which includes diethyl, alanyl, and phenylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis may include diethylamine, L-alanine, and 1-methyl-1-phenylethylamine. Reaction conditions often involve the use of solvents such as dichloromethane or methanol, and catalysts like EDCI or DCC for peptide coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide can be compared with other peptide-based compounds, such as:
- N,N-Diethyl-L-alanyl-L-alaninamide
- N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-glycinamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical properties and biological activities.
Propriétés
Numéro CAS |
101623-02-3 |
|---|---|
Formule moléculaire |
C19H31N3O2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-2-(diethylamino)propanoyl]-2-(2-phenylpropan-2-ylamino)propanamide |
InChI |
InChI=1S/C19H31N3O2/c1-7-22(8-2)15(4)18(24)20-17(23)14(3)21-19(5,6)16-12-10-9-11-13-16/h9-15,21H,7-8H2,1-6H3,(H,20,23,24)/t14-,15-/m0/s1 |
Clé InChI |
PXEVNNSRNZHMBU-GJZGRUSLSA-N |
SMILES isomérique |
CCN(CC)[C@@H](C)C(=O)NC(=O)[C@H](C)NC(C)(C)C1=CC=CC=C1 |
SMILES canonique |
CCN(CC)C(C)C(=O)NC(=O)C(C)NC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


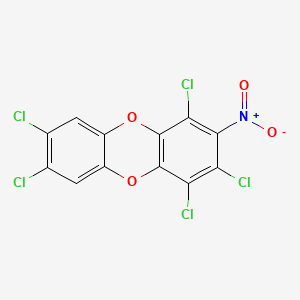

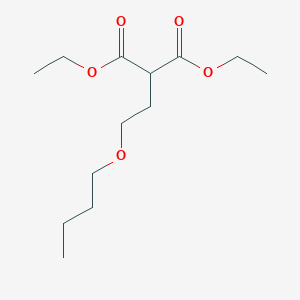
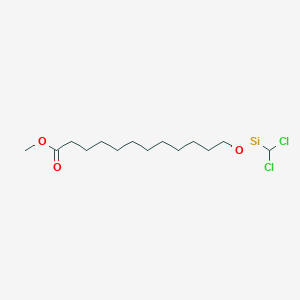
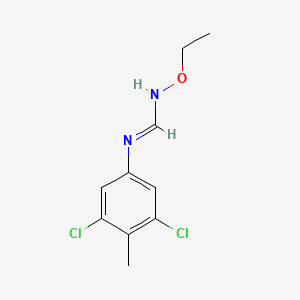
![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
![4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14334011.png)
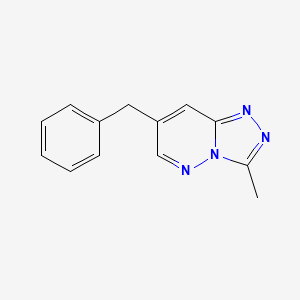

![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)

-](/img/structure/B14334052.png)

![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)
